Cas no 238753-38-3 (1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)

1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a heterocyclic compound featuring a fused furan and pyrimidine ring system. Its unique structure, incorporating multiple carbonyl groups, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential reactivity at multiple sites, enabling selective functionalization for the development of novel derivatives. Its rigid framework and electron-deficient nature may contribute to applications in materials science, such as optoelectronic materials or coordination chemistry. The presence of the 1,3-dimethyl groups enhances stability while maintaining reactivity, offering advantages in synthetic utility. This compound is of particular interest in medicinal chemistry due to its structural similarity to biologically active pyrimidine scaffolds.
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione structure
238753-38-3 structure
Product Name:1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
CAS No:238753-38-3
MF:C8H8N2O4
MW:196.160121917725
CID:5269327
PubChem ID:1481736
Update Time:2025-05-30

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
    • 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione
    • 1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione
    • Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione, 1,3-dimethyl-
    • Inchi: 1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3
    • InChI Key: GOVPPYLSKOGNLW-UHFFFAOYSA-N
    • SMILES: O1CC(C2C(N(C)C(N(C)C1=2)=O)=O)=O

Computed Properties

  • Exact Mass: 196.04840674g/mol
  • Monoisotopic Mass: 196.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 66.9

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661693-1mg
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 98%
1mg
¥546 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661693-2mg
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 98%
2mg
¥495 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661693-5mg
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 98%
5mg
¥537 2023-04-06
Key Organics Ltd
6T-0298-1MG
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
6T-0298-5MG
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
6T-0298-10MG
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
6T-0298-50MG
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
6T-0298-100MG
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
238753-38-3 >90%
100mg
£146.00 2025-02-09

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione Related Literature

Additional information on 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Chemical Profile of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione (CAS No. 238753-38-3)

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This trione derivative belongs to the furo[2,3-d]pyrimidine scaffold, which is a privileged structure known for its biological activity across various therapeutic areas. The compound’s molecular framework incorporates multiple functional groups, including carbonyl moieties and methyl substituents, which contribute to its reactivity and potential interactions with biological targets.

The chemical identity of this compound is defined by its CAS number 238753-38-3, which distinguishes it as a specific entity within the vast chemical registry. The presence of three fused rings—a furan ring connected to a pyrimidine core—creates a rigid yet versatile platform for further derivatization and exploration of its pharmacological properties. The trione system within the molecule introduces multiple sites for hydrogen bonding and electronic delocalization, making it an attractive candidate for drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer metabolism and proliferation. For instance, preliminary docking studies have indicated potential interactions with poly(ADP-ribose) polymerase (PARP) enzymes and kinases such as EGFR and PIK3CA. These interactions are of particular interest due to the growing role of targeted therapies in oncology.

The synthesis of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione presents both challenges and opportunities for medicinal chemists. The construction of the furo[2,3-d]pyrimidine core requires precise control over reaction conditions to ensure regioselectivity and yield optimization. Modern synthetic methodologies have leveraged transition-metal catalysis and organometallic reagents to streamline the assembly of this complex scaffold. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.

In vitro pharmacological evaluations have revealed promising activities of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione in preclinical models. Notably, it has demonstrated dose-dependent inhibition of tumor cell growth in several cancer cell lines derived from solid tumors. Mechanistic studies have explored its ability to disrupt nucleotide metabolism by interfering with key enzymes such as thymidylate synthase (TS) or deoxyhypusine synthase (DHS). These findings align with the broader effort to develop nucleoside analogs as chemotherapeutic agents.

The structural flexibility of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione also allows for the generation of a diverse library of derivatives through structure-based drug design (SBDD). By modifying substituents at strategic positions within the molecule—such as introducing halogens or amine functionalities—chemists can fine-tune physicochemical properties like solubility and metabolic stability. Such modifications are critical for improving drug-like characteristics and maximizing therapeutic efficacy.

Recent publications highlight the compound’s potential in combination therapies. For example,researchers have investigated synergistic effects when co-administering 1,1, , , , , , , ,

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd